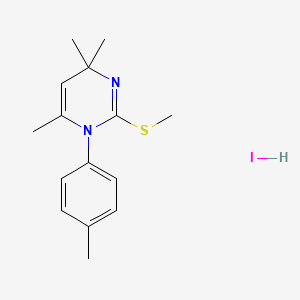![molecular formula C23H21N B14681710 4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline CAS No. 38532-94-4](/img/structure/B14681710.png)
4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline is an organic compound that features an anthracene moiety linked to a dimethylaniline group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline typically involves the reaction of 9-anthraldehyde with N,N-dimethylaniline in the presence of a suitable catalyst. One common method is the condensation reaction followed by reduction. For example, 9-anthraldehyde can be reacted with N,N-dimethylaniline in the presence of a reducing agent such as sodium borohydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties
作用機序
The mechanism of action of 4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline involves its interaction with molecular targets through its aromatic and amine groups. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which influence its behavior in various applications. In biological systems, it may interact with cellular components, affecting processes such as fluorescence and signal transduction .
類似化合物との比較
Similar Compounds
9-Methylanthracene: Similar in structure but lacks the dimethylaniline group.
Anthracene-9-carboxaldehyde: Contains an aldehyde group instead of the dimethylaniline moiety.
4-[(Anthracen-9-YL)methyl]amino-benzoic acid: Similar structure but with a carboxylic acid group instead of the dimethylaniline group
Uniqueness
4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline is unique due to the presence of both the anthracene and dimethylaniline groups, which confer distinct photophysical properties and reactivity. This combination makes it particularly useful in applications requiring specific electronic and optical characteristics .
特性
CAS番号 |
38532-94-4 |
|---|---|
分子式 |
C23H21N |
分子量 |
311.4 g/mol |
IUPAC名 |
4-(anthracen-9-ylmethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C23H21N/c1-24(2)20-13-11-17(12-14-20)15-23-21-9-5-3-7-18(21)16-19-8-4-6-10-22(19)23/h3-14,16H,15H2,1-2H3 |
InChIキー |
YHWFLGBUOBHOEW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


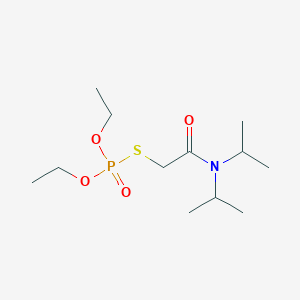

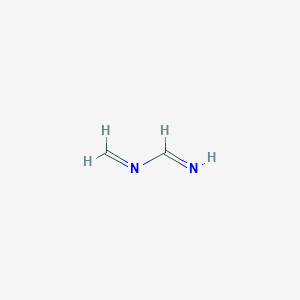

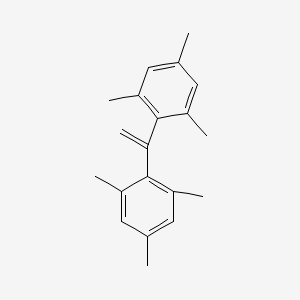

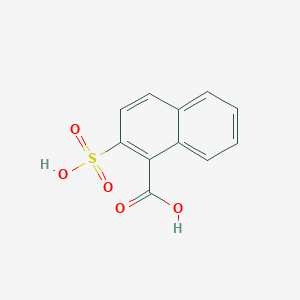
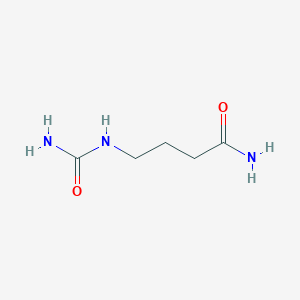
![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)
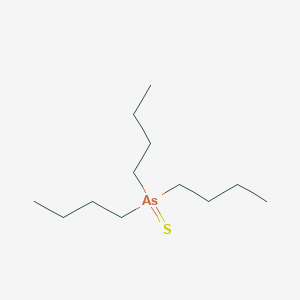

![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate](/img/structure/B14681706.png)
